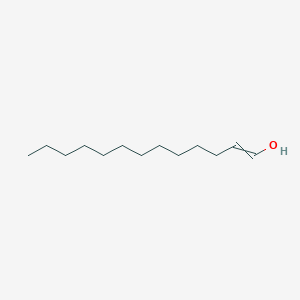
Tridec-1-EN-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tridec-1-EN-1-OL, also known as 1-Tridecen-1-ol, is an organic compound with the molecular formula C13H26O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the first and second carbon atoms in the chain. This compound is often used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tridec-1-EN-1-OL can be synthesized through several methods. One common approach involves the hydroformylation of 1-dodecene, followed by hydrogenation. The hydroformylation process introduces a formyl group to the terminal carbon of the alkene, which is then reduced to an alcohol group through hydrogenation .
Industrial Production Methods
In industrial settings, this compound is typically produced via the oxo process, which involves the reaction of olefins with carbon monoxide and hydrogen in the presence of a catalyst. This method is favored for its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Tridec-1-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tridecanoic acid.
Reduction: It can be reduced to tridecane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Tridecanoic acid.
Reduction: Tridecane.
Substitution: Various halogenated derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
Tridec-1-EN-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of Tridec-1-EN-1-OL involves its interaction with various molecular targets. In biological systems, it can interact with cell membranes, altering their permeability and affecting cellular processes. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its hydrophobic interactions with lipid bilayers .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Tridecene: An unsaturated hydrocarbon with a similar carbon chain length but lacking the hydroxyl group.
Tridecane: A saturated hydrocarbon with the same carbon chain length but no double bond or hydroxyl group.
Tridecanoic acid: A carboxylic acid derivative of Tridec-1-EN-1-OL.
Uniqueness
This compound is unique due to its combination of a long carbon chain, a double bond, and a hydroxyl group. This combination imparts distinct chemical properties, making it versatile for various applications in synthesis and industrial processes .
Propriétés
Numéro CAS |
125301-13-5 |
|---|---|
Formule moléculaire |
C13H26O |
Poids moléculaire |
198.34 g/mol |
Nom IUPAC |
tridec-1-en-1-ol |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h12-14H,2-11H2,1H3 |
Clé InChI |
ZPBPWARLHOEQHZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC=CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


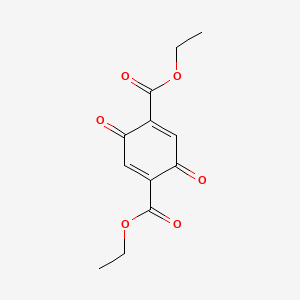
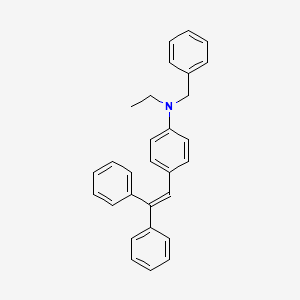
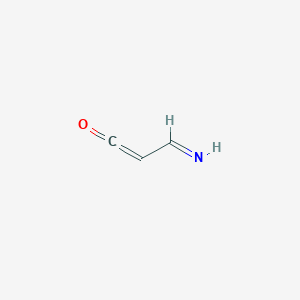
![S-[(2-Ethenylphenyl)methyl] ethanethioate](/img/structure/B14291640.png)

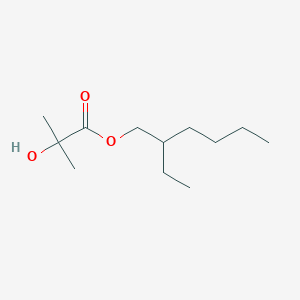
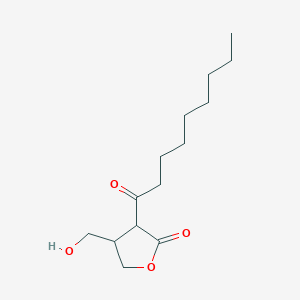
![Acetic acid, [2-methoxy-4-(2-propenyl)phenoxy]-, methyl ester](/img/structure/B14291668.png)
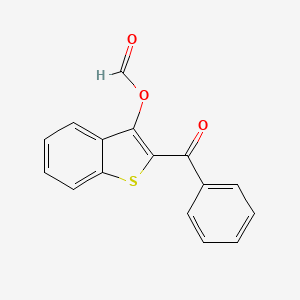
![1-[2-(1,3-Dioxolan-2-yl)ethyl]cyclopent-2-en-1-ol](/img/structure/B14291677.png)
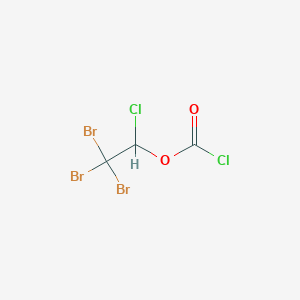
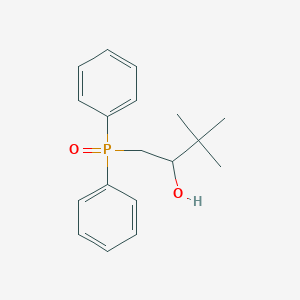
![{[(4-Chlorophenyl)sulfanyl]methyl}(trimethyl)silane](/img/structure/B14291688.png)

